molecular formula C6H3ClFNO B1418055 2-Chloro-5-fluoroisonicotinaldehyde CAS No. 884494-54-6

2-Chloro-5-fluoroisonicotinaldehyde

Cat. No. B1418055
M. Wt: 159.54 g/mol
InChI Key: SUXQRZZPWPDIIN-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoroisonicotinaldehyde is a chemical compound with the molecular formula C6H3ClFNO . It has a molecular weight of 159.55 . The IUPAC name for this compound is 2-chloro-5-fluoroisonicotinaldehyde . The InChI code for this compound is 1S/C6H3ClFNO/c7-6-1-4(3-10)5(8)2-9-6/h1-3H .


Molecular Structure Analysis

The molecule contains a total of 13 bonds. There are 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), and 1 Pyridine .


Chemical Reactions Analysis

2-Chloro-5-fluoroisonicotinaldehyde is used in various synthetic routes for other compounds . For example, it is used in the synthesis of 2-(2-Chloro-5-fluoro-pyridin-4-yl)-thieno[3,2-d]pyrimidin-4-ol .


Physical And Chemical Properties Analysis

The compound is a liquid or solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Molecular Structure and Antibacterial Properties

A study on 2-chloro-5-fluoro phenol (2C5FP), a compound structurally similar to 2-Chloro-5-fluoroisonicotinaldehyde, revealed its molecular structural dimerization and provided insights into its vibrational spectral characteristics. Notably, the compound demonstrated significant antibacterial activity against various strains such as E. coli and S. aureus. Molecular docking studies further supported its antibacterial prowess, showcasing strong interaction with specific bacterial proteins (Vidhya, Austine, & Arivazhagan, 2020).

Catalytic C-C Coupling Reactions

The compound's role in catalytic C-C coupling reactions was explored, particularly through the activation of a pyrimidine in the presence of a C-Cl bond. The study revealed the formation of highly reactive fluoro complexes and provided insights into the catalytic mechanisms, indicating its potential in complex organic synthesis and the pharmaceutical industry (Steffen et al., 2005).

Nucleophilic Substitution in Halopyridines

In another study, the reactivity of 2-fluoro and 2-chloropyridines was assessed, offering a detailed understanding of the factors governing nucleophilic aromatic substitutions. The research provided valuable information on the influence of different substituents on reaction rates, contributing to the broader knowledge of halopyridine chemistry (Schlosser & Rausis, 2005).

Spectroscopy and Quantum Chemistry

The compound 2-Chloro-4-fluorotoluene, closely related to 2-Chloro-5-fluoroisonicotinaldehyde, was investigated through microwave spectroscopy and quantum chemistry. The study provided valuable insights into internal rotation, chlorine nuclear quadrupole coupling, and molecular structure, enhancing the understanding of similar fluorinated compounds (Nair et al., 2020).

Safety And Hazards

The compound is classified under GHS07. The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305, P338, and P351 .

properties

IUPAC Name

2-chloro-5-fluoropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO/c7-6-1-4(3-10)5(8)2-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXQRZZPWPDIIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660499
Record name 2-Chloro-5-fluoropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-fluoroisonicotinaldehyde

CAS RN

884494-54-6
Record name 2-Chloro-5-fluoropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-fluoropyridine-4-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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